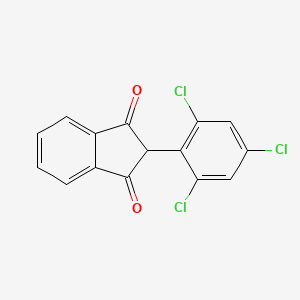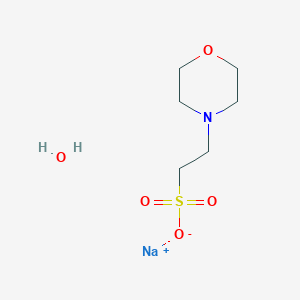
Sodium 2-Morpholinoethanesulfonate Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-Morpholinoethanesulfonate Monohydrate is a zwitterionic buffer widely used in biochemical and biological research. It is known for its effective buffering capacity within the pH range of 5.5 to 6.7 . This compound is particularly favored in research due to its minimal metal ion interaction and low absorption at most wavelengths used for biological assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-Morpholinoethanesulfonate Monohydrate typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often crystallized and dried to obtain the monohydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-Morpholinoethanesulfonate Monohydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its buffering capacity .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can alter its buffering capacity. The compound is stable under a wide range of temperatures and pH conditions, making it versatile for various applications .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Typically, the sulfonate group remains intact, while other functional groups may undergo transformation .
Applications De Recherche Scientifique
Sodium 2-Morpholinoethanesulfonate Monohydrate is extensively used in scientific research due to its buffering properties. It is commonly employed in:
Biochemistry: Used as a buffer in enzyme reactions and protein crystallization.
Molecular Biology: Provides a stable pH environment for nucleic acid and protein electrophoresis.
Cell Biology: Maintains pH stability in cell culture media.
Medicine: Used in diagnostic assays and drug formulation.
Industry: Applied in various industrial processes requiring precise pH control.
Mécanisme D'action
The mechanism of action of Sodium 2-Morpholinoethanesulfonate Monohydrate involves its ability to stabilize pH by releasing or absorbing protons in response to fluctuations in the environmental pH. This buffering action is crucial in maintaining the stability of biochemical reactions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Morpholinoethanesulfonic Acid Monohydrate: Similar in structure but differs in its buffering range and solubility.
2-(N-Morpholino)ethanesulfonic Acid Sodium Salt: Another zwitterionic buffer with comparable properties but different molecular weight and pKa.
Uniqueness
Sodium 2-Morpholinoethanesulfonate Monohydrate is unique due to its specific pH buffering range, minimal metal ion interaction, and low absorption at biological assay wavelengths. These properties make it particularly suitable for sensitive biochemical and biological applications .
Propriétés
Formule moléculaire |
C6H14NNaO5S |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
sodium;2-morpholin-4-ylethanesulfonate;hydrate |
InChI |
InChI=1S/C6H13NO4S.Na.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;;/h1-6H2,(H,8,9,10);;1H2/q;+1;/p-1 |
Clé InChI |
CSRCBLMBBOJYEX-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1CCS(=O)(=O)[O-].O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13668713.png)

![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
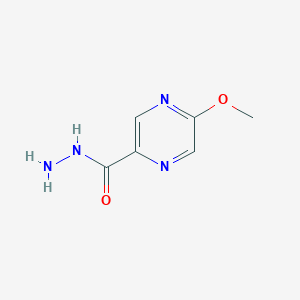
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
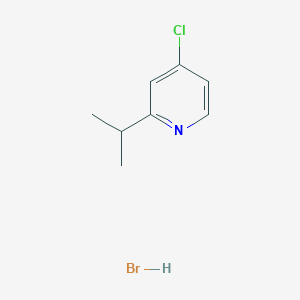
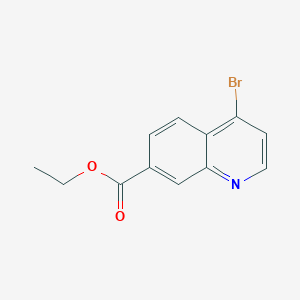
![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)
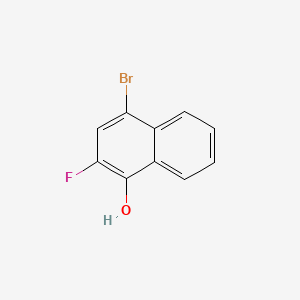
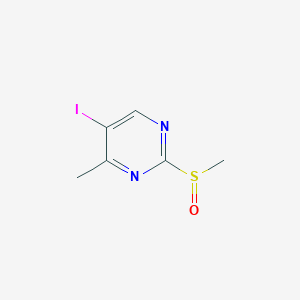
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)

